Cas no 1157110-67-2 (4-(3-Hydroxypropoxy)-3-methoxybenzonitrile)
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-hydroxypropoxy)-3-methoxybenzonitrile
- 4-(3'-Hydroxypropoxy)-3-methoxy benzonitrile
- Z149266256
- Benzonitrile, 4-(3-hydroxypropoxy)-3-methoxy-
- 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile
-
- Inchi: 1S/C11H13NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-4,7,13H,2,5-6H2,1H3
- InChI Key: APIRUHOOTFYRFJ-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C#N)=CC=1OC)CCCO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 223
- XLogP3: 1.3
- Topological Polar Surface Area: 62.5
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-132556-0.05g |
4-(3-hydroxypropoxy)-3-methoxybenzonitrile |
1157110-67-2 | 94% | 0.05g |
$101.0 | 2023-06-08 | |
| Enamine | EN300-132556-0.1g |
4-(3-hydroxypropoxy)-3-methoxybenzonitrile |
1157110-67-2 | 94% | 0.1g |
$152.0 | 2023-06-08 | |
| Enamine | EN300-132556-0.25g |
4-(3-hydroxypropoxy)-3-methoxybenzonitrile |
1157110-67-2 | 94% | 0.25g |
$216.0 | 2023-06-08 | |
| Enamine | EN300-132556-0.5g |
4-(3-hydroxypropoxy)-3-methoxybenzonitrile |
1157110-67-2 | 94% | 0.5g |
$407.0 | 2023-06-08 | |
| Enamine | EN300-132556-1.0g |
4-(3-hydroxypropoxy)-3-methoxybenzonitrile |
1157110-67-2 | 94% | 1g |
$528.0 | 2023-06-08 | |
| Enamine | EN300-132556-2.5g |
4-(3-hydroxypropoxy)-3-methoxybenzonitrile |
1157110-67-2 | 94% | 2.5g |
$1034.0 | 2023-06-08 | |
| Enamine | EN300-132556-5.0g |
4-(3-hydroxypropoxy)-3-methoxybenzonitrile |
1157110-67-2 | 94% | 5g |
$1530.0 | 2023-06-08 | |
| Enamine | EN300-132556-10.0g |
4-(3-hydroxypropoxy)-3-methoxybenzonitrile |
1157110-67-2 | 94% | 10g |
$2269.0 | 2023-06-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00970386-1g |
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile |
1157110-67-2 | 95% | 1g |
¥2933.0 | 2023-04-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00970386-5g |
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile |
1157110-67-2 | 95% | 5g |
¥8505.0 | 2023-04-05 |
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile
Professional Introduction to 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile (CAS No. 1157110-67-2)
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile, identified by its unique Chemical Abstracts Service number CAS No. 1157110-67-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a benzonitrile core substituted with a hydroxypropoxy group and a methoxy group, has garnered attention due to its potential applications in various scientific domains.
The structural composition of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile makes it a versatile intermediate in organic synthesis. The presence of both hydroxyl and methoxy functional groups provides multiple sites for further chemical modification, enabling the development of a wide range of derivatives with tailored properties. Such derivatives are of particular interest in the pharmaceutical industry, where precise molecular architecture is crucial for achieving desired biological activities.
In recent years, there has been growing interest in exploring the pharmacological properties of nitrile-containing compounds. The benzonitrile moiety, in particular, has been associated with various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The hydroxypropoxy group further enhances the compound's potential by introducing polarity and hydrogen bonding capabilities, which can influence its solubility and interaction with biological targets.
Current research in the field of medicinal chemistry has highlighted the importance of molecular diversity in drug discovery. Compounds like 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile serve as valuable building blocks for designing novel therapeutic agents. By leveraging computational methods and high-throughput screening techniques, researchers are able to rapidly assess the biological activity of such compounds, accelerating the drug development process.
The synthesis of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, are commonly employed to construct the desired molecular framework. These techniques not only improve efficiency but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.
The pharmacokinetic properties of a compound play a critical role in its overall efficacy as a drug candidate. The hydrophobicity or hydrophilicity of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile, influenced by its functional groups, can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for predicting how the compound will behave within the human body and for designing appropriate dosing regimens.
In vitro and in vivo studies have begun to shed light on the potential therapeutic applications of derivatives of CAS No. 1157110-67-2. Preliminary findings suggest that certain modifications to this core structure can enhance specific biological activities while minimizing side effects. For instance, studies have shown that incorporating additional polar groups can improve binding affinity to target proteins, leading to more potent pharmacological effects.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict how different compounds will interact with biological targets at the atomic level. This information is invaluable for guiding synthetic efforts and for optimizing lead compounds like 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile towards greater efficacy and selectivity.
The development of novel pharmaceuticals is a complex and multidisciplinary endeavor that requires collaboration across various scientific fields. Chemists work closely with biologists, pharmacologists, and computer scientists to identify promising candidates and refine their properties through iterative testing and refinement. This collaborative approach is essential for bringing new treatments to market efficiently.
The future prospects for compounds like CAS No. 1157110-67-2 are bright, with ongoing research exploring new synthetic routes and expanding their therapeutic potential. As our understanding of biological systems continues to grow, so too does our ability to design molecules that can interact with them in meaningful ways. This ongoing innovation promises to lead to safer and more effective treatments for a wide range of diseases.
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